3-bromo-N-(2-phenylethyl)aniline

Description

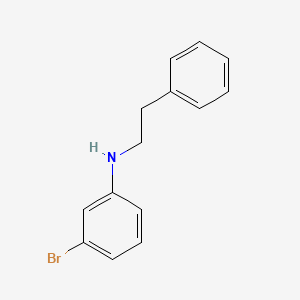

3-Bromo-N-(2-phenylethyl)aniline (molecular formula: C₁₄H₁₄BrN) is a substituted aniline derivative featuring a bromine atom at the meta position of the aromatic ring and a 2-phenylethyl group attached to the nitrogen. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound can be synthesized via palladium-catalyzed hydroamination reactions, as demonstrated in studies where styrene reacts with bromoaniline derivatives under optimized conditions to yield N-(2-phenylethyl)aniline analogs in high yields . Its structural versatility allows for further functionalization, enabling applications in drug discovery and materials science .

Properties

Molecular Formula |

C14H14BrN |

|---|---|

Molecular Weight |

276.17 g/mol |

IUPAC Name |

3-bromo-N-(2-phenylethyl)aniline |

InChI |

InChI=1S/C14H14BrN/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 |

InChI Key |

CSKYNTQMTAQFKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Bromination

- N-(2-Phenylethyl)-p-bromoaniline: This positional isomer has bromine at the para position. Palladium-catalyzed reactions with p-bromoaniline show excellent yields (~85–95%), comparable to the meta-substituted derivative.

- 3-Bromo-N-(2-phenylethyl)aniline: The meta-bromo substitution introduces steric hindrance near the amino group, which can reduce nucleophilicity compared to the para isomer. This difference is critical in directing regioselectivity in cross-coupling reactions .

Variations in N-Substituents

- 3-Bromo-N-(2-fluorobenzyl)aniline : Replacing the phenethyl group with a fluorobenzyl moiety (C₁₃H₁₁BrFN) introduces electron-withdrawing fluorine, lowering basicity and altering solubility. Such derivatives are explored in fluorinated drug candidates .

- 3-Bromo-N-(1-phenylethyl)aniline hydrochloride : The 1-phenylethyl substituent creates a branched structure, increasing steric bulk. This isomerization impacts crystal packing and bioavailability, as seen in its hydrochloride salt form (MW: 312.63 g/mol) .

- 3-Bromo-N-(2-methylpropyl)aniline : Substituting with a branched alkyl group (C₁₀H₁₄BrN) enhances lipophilicity, making it suitable for hydrophobic interactions in agrochemicals .

Halogen-Substituted Analogs

- 4-Bromo-N-(2-fluorobenzyl)aniline : Combining bromine and fluorine on different rings balances electronic effects. Such compounds are intermediates in synthesizing dual-halogenated bioactive molecules .

- 3-Chloro-N-(2-phenylethyl)aniline : Chlorine’s smaller size and lower electronegativity compared to bromine result in faster reaction kinetics in nucleophilic substitutions, though with reduced steric effects .

Pharmacologically Relevant Derivatives

- Fentanyl Analogs (e.g., para-fluorobutyryl fentanyl): While structurally distinct, these opioids share the N-(2-phenylethyl)aniline motif.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.